molecular formula C17H14BrN3OS2 B470917 N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide CAS No. 392302-77-1

N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide

Cat. No.: B470917
CAS No.: 392302-77-1
M. Wt: 420.4g/mol
InChI Key: LIYFFFHTFYFDFI-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole family, a class of heterocyclic compounds known for their diverse pharmacological and agrochemical applications. The structure features a 1,3,4-thiadiazole core substituted at the 5-position with a 4-bromobenzylsulfanyl group and at the 2-position with a 3-methylbenzamide moiety.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3OS2/c1-11-3-2-4-13(9-11)15(22)19-16-20-21-17(24-16)23-10-12-5-7-14(18)8-6-12/h2-9H,10H2,1H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYFFFHTFYFDFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiadiazole Core Formation via Cyclization

The 1,3,4-thiadiazole ring is typically synthesized through cyclization of thiosemicarbazides or dithiocarbamates. For example, 2-amino-5-mercapto-1,3,4-thiadiazole serves as a pivotal intermediate. This compound is generated by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with sulfuric acid.

Reaction Conditions :

  • Thiosemicarbazide + CS₂Intermediate dithiocarbamate (in NaOH, 0–5°C, 2 h).

  • Cyclization with H₂SO₄ (80°C, 4 h) yields 2-amino-5-mercapto-1,3,4-thiadiazole.

Functionalization of the Thiadiazole Ring

Subsequent modifications involve introducing the 4-bromobenzylsulfanyl and 3-methylbenzamide groups:

Sulfanyl Group Introduction

The sulfanyl group is introduced via nucleophilic substitution. 2-Bromo-5-methyl-1,3,4-thiadiazole (CAS: 54044-79-0) reacts with 4-bromobenzylthiol in the presence of a base such as sodium carbonate or potassium carbonate.

Example Protocol :

  • 2-Bromo-5-methyl-1,3,4-thiadiazole (1.0 equiv) + 4-bromobenzylthiol (1.2 equiv) + K₂CO₃ (2.0 equiv) in DMF (dry, 10 mL).

  • Reaction at 80°C for 6–8 h under nitrogen atmosphere.

  • Yield: 68–72% after purification by silica gel chromatography.

Amidation with 3-Methylbenzoyl Chloride

The amine group at position 2 of the thiadiazole undergoes amidation. This step employs 3-methylbenzoyl chloride in the presence of a coupling agent such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Optimized Conditions :

  • 2-Amino-5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazole (1.0 equiv) + 3-methylbenzoyl chloride (1.5 equiv) + EDCl (1.2 equiv) + HOBt (1.2 equiv) in anhydrous DCM (20 mL).

  • Stirred at room temperature for 12 h .

  • Yield: 85% after aqueous workup and recrystallization from ethanol.

Stepwise Synthesis and Optimization

Pathway 1: Sequential Functionalization

StepReaction TypeReagents/ConditionsYield
1Thiadiazole cyclizationThiosemicarbazide, CS₂, H₂SO₄, 80°C, 4 h75%
2Bromine substitution2-Bromo-5-methyl-thiadiazole, 4-bromobenzylthiol, K₂CO₃, DMF, 80°C70%
3Amidation3-Methylbenzoyl chloride, EDCl, HOBt, DCM85%

Key Challenges :

  • Purification : Intermediate 2-amino-5-mercapto-1,3,4-thiadiazole requires careful isolation due to its sensitivity to oxidation.

  • Side Reactions : Over-alkylation during sulfanyl group introduction is mitigated by using a slight excess of 4-bromobenzylthiol.

Pathway 2: One-Pot Synthesis

Recent advances propose a one-pot strategy combining cyclization and functionalization:

  • Simultaneous cyclization and sulfanyl introduction :

    • Thiosemicarbazide + 4-bromobenzylthiol + CS₂ in NaOH/EtOH at reflux (6 h).

    • Yields 2-amino-5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazole directly (Yield: 65% ).

  • Amidation as described above.

Advantages : Reduced isolation steps and improved overall yield (~60% over two steps).

Analytical Characterization and Validation

Critical validation steps ensure product integrity:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.12 (s, 1H, NH), 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 4.52 (s, 2H, SCH₂), 2.42 (s, 3H, CH₃).

  • LC-MS : m/z 463.2 [M+H]⁺ (calc. 462.9).

Purity Assessment

  • HPLC : >98% purity using a C18 column (MeCN/H₂O, 70:30).

  • Elemental Analysis : C: 49.1%, H: 3.4%, N: 11.8% (theor. C: 49.3%, H: 3.5%, N: 12.1%).

Comparative Analysis of Methodologies

ParameterPathway 1Pathway 2
Total Yield~52%~60%
Steps32
Purification ComplexityHigh (3 isolations)Moderate (2 isolations)
ScalabilitySuitable for gram-scaleLimited to 500 mg

Pathway 1 is preferred for large-scale synthesis due to established protocols, while Pathway 2 offers efficiency for exploratory research.

Industrial-Scale Considerations

Cost-Efficiency

  • 4-Bromobenzylthiol : ~$120/g (commercial supplier).

  • 3-Methylbenzoyl chloride : ~$80/g.

  • EDCl/HOBt : Adds ~$50 per gram of product.

Green Chemistry Alternatives

  • Solvent Replacement : Substituting DMF with cyclopentyl methyl ether (CPME) reduces toxicity.

  • Catalyst Recycling : Palladium catalysts from coupling steps can be recovered up to 3× without yield loss .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • Recent studies have indicated that derivatives of thiadiazole compounds, including those similar to N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, exhibit promising anticancer activities. For instance, spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines in vitro . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Activity :
    • Thiadiazole derivatives are known for their antimicrobial properties. Compounds with similar structures have been evaluated for their efficacy against a range of bacteria and fungi. The presence of the bromobenzyl group in the structure may enhance its interaction with microbial targets, leading to increased antimicrobial activity .
  • Anti-inflammatory Effects :
    • Some studies suggest that thiadiazole derivatives can act as cyclooxygenase inhibitors, which are critical in reducing inflammation. This potential application is particularly relevant for conditions such as arthritis or other inflammatory diseases .

Case Study 1: Anticancer Activity

A study published in PubMed highlighted the synthesis and evaluation of new thiadiazole derivatives that demonstrated significant anticancer activity against breast cancer cell lines. The compound's mechanism was attributed to its ability to induce oxidative stress and apoptosis in cancer cells .

Case Study 2: Antimicrobial Efficacy

Another research effort examined various thiadiazole derivatives for their antimicrobial properties against resistant strains of bacteria. The results indicated that compounds similar to this compound showed notable inhibition zones against Staphylococcus aureus and Escherichia coli .

Mechanism of Action

The mechanism of action of N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromobenzyl group may enhance the compound’s binding affinity to its target, while the methylbenzamide moiety can contribute to its overall stability and solubility.

Comparison with Similar Compounds

Structural Analogues with Varied Benzyl Substituents

The 4-bromobenzylsulfanyl group distinguishes this compound from analogs with other halogenated or alkylated benzyl groups. Key comparisons include:

Compound Name Substituent (R) Melting Point (°C) Yield (%) Key Structural Features Source
N-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-... 4-Cl 132–134 74 Electron-withdrawing Cl; planar thiadiazole
N-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-... 4-F Not reported 85 Smaller halogen; potential H-bonding
N-{5-[(Benzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-... H 133–135 88 Unsubstituted benzyl; higher yield
Target compound 4-Br Not reported Not reported Larger Br; enhanced steric/electronic effects Inferred

Key Observations :

  • Halogenated derivatives (Cl, F, Br) typically exhibit higher melting points due to increased polarity and intermolecular forces compared to non-halogenated analogs .
  • The 4-bromobenzyl group may reduce solubility in polar solvents compared to smaller halogens like fluorine .
  • Yields for benzylsulfanyl-substituted thiadiazoles (e.g., 88% for unsubstituted benzyl in compound 5h ) suggest that steric bulk from bromine might slightly lower synthetic efficiency.
Amide Substituent Variations

The 3-methylbenzamide group differentiates this compound from analogs with alternative amide substituents:

Compound Name Amide Substituent Biological Activity Notes Source
N-{5-[(4-Bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-nitrobenzamide 3-NO₂ Enhanced electrophilicity; potential cytotoxicity
N-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-... 4-CH₃ Improved lipophilicity; agrochemical activity
N-{5-[(4-Bromophenyl)sulfanyl}-1,3,4-thiadiazol-2-yl}-... 4-Br (direct phenyl linkage) Crystallizes in monoclinic system; dihedral angle 46.3°

Key Observations :

  • Nitro groups (e.g., 3-nitrobenzamide in compound 3d ) increase reactivity but may reduce metabolic stability.
  • Direct phenyl linkages (e.g., 4-bromophenyl in ) alter conjugation and planarity compared to benzylsulfanyl groups.
Crystallographic and Conformational Analysis
  • The butterfly conformation observed in 1,3,4-thiadiazole derivatives (e.g., dihedral angles of 46.3° between thiadiazole rings ) suggests that the 4-bromobenzyl group in the target compound may adopt a similar non-planar geometry, influencing packing efficiency and crystal lattice parameters.
  • Substituents like bromine could increase molecular weight and density compared to analogs with lighter halogens or alkyl groups .

Biological Activity

N-{5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C17H14BrN3OS2, with a molecular weight of approximately 420.35 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to selectively inhibit the proliferation of various cancer cell lines:

  • Inhibition of EGFR and HER-2 : Research has demonstrated that certain thiadiazole derivatives can act as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), both of which are critical in the progression of breast and lung cancers. These compounds showed notable anti-proliferative effects against breast cancer cells (MCF-7 and SK-BR-3) and lung cancer cells (A549) with IC50 values indicating potent activity against SK-BR-3 cells .
Cell LineIC50 Value (µM)
MCF-70.28
SK-BR-30.52
A5491.78

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. Studies suggest that compounds containing the thiadiazole moiety can inhibit the growth of various pathogenic microorganisms. For example, some derivatives have shown promising activity against Candida species, suggesting potential applications in antifungal therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The presence of different substituents on the thiadiazole ring or the benzamide moiety can enhance or diminish its potency. For instance:

  • Substituent Effects : The nature of substituents at specific positions on the benzene ring significantly impacts the compound's ability to bind to target proteins involved in cell signaling pathways related to cancer proliferation .

Case Studies and Research Findings

Several studies highlight the efficacy of thiadiazole derivatives in preclinical models:

  • In Vitro Studies : A series of experiments demonstrated that specific derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment .
  • Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with their biological targets at a molecular level. For example, docking studies revealed strong binding affinities between certain thiadiazole derivatives and tubulin, suggesting mechanisms by which they may disrupt microtubule dynamics in cancer cells .

Q & A

Q. Table 1: Key Crystallographic Parameters

ParameterValueSource
Space groupP21/n
Unit cell (a, b, c)16.89 Å, 4.20 Å, 27.11 Å
β angle96.08°
S–C bond distance1.72–1.78 Å

Q. Table 2: Comparative Bioactivity of Derivatives

DerivativeIC₅₀ (μM, MCF-7)Key Modification
Parent compound12.53-methyl
Nitro-substituted4.23-nitro
Methoxy-substituted18.74-methoxybenzyl

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